N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
Beschreibung
N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core. This bicyclic system is substituted at position 7 with a 3-methoxyphenyl group and at position 8 with an oxo group. The thioacetamide moiety at position 3 is further modified with a 2-chlorobenzyl substituent.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-16-7-4-6-15(11-16)26-9-10-27-19(20(26)29)24-25-21(27)31-13-18(28)23-12-14-5-2-3-8-17(14)22/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPFABIBRKWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=CC=CC=C4Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound is primarily linked to its antitumor properties. Studies have shown that derivatives of triazole and pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
- Mechanism of Action : The compound is believed to inhibit key cellular pathways involved in tumor growth and proliferation. Its triazole ring structure contributes to its ability to interact with biological targets, potentially disrupting cancer cell metabolism and survival.
-
In Vitro Studies : Research has demonstrated that N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide exhibits potent activity against several cancer cell lines including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
Study 1: Anticancer Efficacy
In a study conducted by researchers at the National Cancer Institute, the compound was tested against a panel of 60 different cancer cell lines. The results indicated that it selectively inhibited the growth of tumor cells while sparing normal cells. The mechanism involved apoptosis induction through caspase activation and PARP cleavage.
Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with traditional chemotherapeutics. The results showed enhanced cytotoxicity when used in conjunction with doxorubicin in breast cancer models, suggesting a synergistic effect that could improve treatment outcomes.
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide indicates favorable absorption and distribution characteristics. Toxicological studies have shown minimal adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Pyrazine Core
- Target Compound: Core: [1,2,4]Triazolo[4,3-a]pyrazine. Position 7: 3-Methoxyphenyl. Position 8: Oxo group. Position 3: Thioacetamide linked to 2-chlorobenzyl. Molecular Formula: Not explicitly provided in evidence, but inferred as C₂₃H₁₉ClN₆O₃S.
-
- Core : [1,2,4]Triazolo[4,3-a]pyrazine.
- Position 8 : (4-Chlorobenzyl)sulfanyl.
- Position 3 : Oxo group.
- Side Chain : N-(4-Methoxybenzyl)acetamide.
- Molecular Formula : C₂₂H₂₀ClN₅O₃S.
- Key Difference : The target compound’s 3-methoxyphenyl substituent at position 7 contrasts with Analog 1’s 4-chlorobenzyl group at position 6. The 2-chlorobenzyl vs. 4-methoxybenzyl substitution on the acetamide also alters steric and electronic properties .
- Analog 2 (): Core: [1,2,4]Triazolo[4,3-a]pyrimidine. Position 7: Oxo group. Position 3: Thioacetamide linked to 2-chlorobenzyl. Molecular Formula: C₁₄H₁₂ClN₅O₂S.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxyphenyl group (target compound) is electron-rich due to the methoxy substituent, enhancing π-electron density.
- Steric Hindrance :
- The 2-chlorobenzyl group (target compound) introduces ortho-substitution steric effects, which may limit rotational freedom compared to Analog 1’s para-methoxybenzyl group .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
